(R)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
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Overview
Description
(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chiral compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinoline derivatives followed by carboxylation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and carboxylation agents like carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of (4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid may involve more scalable processes such as catalytic hydrogenation of quinoline derivatives followed by carboxylation. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects involves interactions with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- 1,2,3,4-tetrahydroquinoline
- Quinoline derivatives with different substituents
Uniqueness
(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with other molecules, making it distinct from other quinoline derivatives .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
LHJKXHUFXRHBBQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@@H]1C(=O)O |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)O |
Origin of Product |
United States |
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